molecular formula C10H13BrFO3P B13686781 Diethyl (4-Bromo-2-fluorophenyl)phosphonate

Diethyl (4-Bromo-2-fluorophenyl)phosphonate

Cat. No.: B13686781
M. Wt: 311.08 g/mol
InChI Key: PCTBYYVTAFFRLJ-UHFFFAOYSA-N
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Description

Diethyl (4-Bromo-2-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-bromo-2-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-Bromo-2-fluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Bromo-2-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-Bromo-2-fluorophenyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Acts as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl (4-Bromo-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-Bromobutyl)phosphonate
  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl 2-bromoethylphosphonate

Uniqueness

Diethyl (4-Bromo-2-fluorophenyl)phosphonate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and organic synthesis .

Biological Activity

Diethyl (4-Bromo-2-fluorophenyl)phosphonate is a synthetic compound notable for its phosphonate ester structure, which includes both bromine and fluorine substituents on the aromatic ring. This unique configuration endows the compound with significant biological activity, particularly in enzymatic inhibition and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄BrFNO₄P
  • Molecular Weight : Approximately 343.10 g/mol
  • Physical State : Typically encountered as a liquid

The presence of the phosphonate group allows it to mimic phosphate esters, enabling interactions with enzymes that utilize phosphate substrates. This characteristic is crucial for its role as a biochemical probe or inhibitor in various biological studies, particularly concerning cancer and viral infections .

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : By mimicking phosphate esters, it can inhibit enzymes critical to metabolic pathways.
  • Anticancer Activity : Research indicates that it may interfere with cancer cell proliferation and migration by modulating key signaling pathways .
  • Antiviral Properties : The compound has been studied for its potential to inhibit viral replication through enzyme interaction .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Lipoprotein Lipase ActivityIn vivo study on hypertriglyceridemic ratsMetabolites showed reduced triglyceride levels but lower potency than the parent compound.
Enzymatic InhibitionBiochemical assaysDemonstrated ability to inhibit enzymes utilizing phosphate substrates, indicating potential as a therapeutic agent.
Antiviral ActivityIn vitro assaysShowed promise in inhibiting viral replication, suggesting applications in antiviral drug development.

Case Studies

  • Anticancer Research :
    • A study investigated the effects of this compound on breast carcinoma cell lines. Results indicated a significant reduction in cell viability and migration, suggesting its potential as an anticancer agent .
  • Viral Inhibition :
    • Research focusing on the compound's antiviral properties revealed that it could inhibit the replication of certain viruses by targeting specific enzymes involved in their life cycle. This opens avenues for developing new antiviral therapies .

Properties

Molecular Formula

C10H13BrFO3P

Molecular Weight

311.08 g/mol

IUPAC Name

4-bromo-1-diethoxyphosphoryl-2-fluorobenzene

InChI

InChI=1S/C10H13BrFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

PCTBYYVTAFFRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Br)F)OCC

Origin of Product

United States

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